molecular formula C3H9Cl2NO B601340 2-Amino-3-chloropropan-1-ol hydrochloride CAS No. 54798-73-1

2-Amino-3-chloropropan-1-ol hydrochloride

Cat. No.: B601340
CAS No.: 54798-73-1
M. Wt: 146.02
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloropropan-1-ol hydrochloride is a chemical compound with the molecular formula C3H9Cl2NO. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. This compound is known for its role as an impurity in the antibiotic Linezolid, which is effective against Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloropropan-1-ol hydrochloride typically involves the reaction of 3-chloro-1-propanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloropropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with acids to form salts.

    Addition Reactions: It can react with aldehydes and ketones to form addition products.

Common Reagents and Conditions

Common reagents used in these reactions include acids, aldehydes, and ketones. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include salts and addition products, which can be further utilized in various synthetic applications.

Scientific Research Applications

2-Amino-3-chloropropan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Acts as a standard substance in laboratories to detect impurities in synthetic products.

    Medicine: Serves as an impurity standard for the antibiotic Linezolid, aiding in the quality control of pharmaceutical products.

    Industry: Utilized in the production of high-purity reagents and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloropropan-1-ol hydrochloride involves its interaction with various molecular targets and pathways. As an intermediate, it participates in the formation of more complex molecules through substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-chloropropan-2-ol hydrochloride: Similar in structure but differs in the position of the amino and hydroxyl groups.

    2-Amino-3-chloropropan-1-ol: The non-hydrochloride form of the compound.

Uniqueness

2-Amino-3-chloropropan-1-ol hydrochloride is unique due to its specific structural configuration, which makes it particularly useful as an intermediate in the synthesis of various organic compounds and as an impurity standard in pharmaceutical applications.

Biological Activity

2-Amino-3-chloropropan-1-ol hydrochloride, with the CAS number 54798-73-1, is a chemical compound that has garnered attention due to its potential biological activities. It is primarily recognized as an impurity of Linezolid, an antibiotic used to treat various bacterial infections. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
Molecular FormulaC₃H₉Cl₂NO
Molecular Weight146.01566 g/mol
SynonymsLinezolid Impurity 61, Linezolid-001-HCl

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : As a derivative related to Linezolid, it has been studied for its potential effects on bacterial growth inhibition.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

The exact mechanism of action for this compound is not fully elucidated; however, insights can be drawn from studies on related compounds:

  • Inhibition of Protein Synthesis : Linezolid acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It is plausible that this compound may share a similar mechanism.

Antimicrobial Activity

A study examining the antimicrobial properties of compounds related to Linezolid found that this compound exhibited significant antibacterial activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of Linezolid, indicating its potential as an effective antimicrobial agent .

Neuroprotective Effects

Research into neuroprotective compounds has highlighted the role of structural analogs of this compound in modulating neurotransmitter systems. For example, studies have shown that similar compounds can enhance synaptic transmission and protect against oxidative stress in neuronal cultures .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
LinezolidPrimary antibiotic with established clinical useStrong antibacterial activity
2-Amino-3-bromopropan-1-ol hydrochlorideContains bromine instead of chlorinePotentially similar activity
3-Dimethylamino-2-fluoropropan-1-ol hydrochlorideContains fluorine; enhanced lipophilicityNeuroprotective effects reported

Properties

IUPAC Name

2-amino-3-chloropropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNYWJQMBIRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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